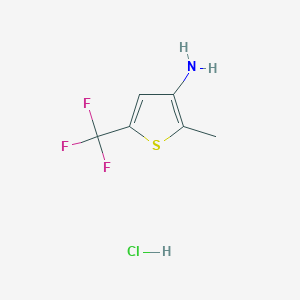
2-Methyl-5-(trifluoromethyl)thiophen-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(trifluoromethyl)thiophen-3-amine hydrochloride is an aromatic amine with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. This compound features a thiophene ring substituted with a trifluoromethyl group at the 5-position and a methyl group at the 2-position, along with an amine group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(trifluoromethyl)thiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various thiophene derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methyl-5-(trifluoromethyl)thiophen-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)thiophene-2-amine: Similar structure but without the methyl group at the 2-position.
Thiophene-2-amine: Does not have the trifluoromethyl or methyl groups, leading to distinct chemical behavior.
Uniqueness
2-Methyl-5-(trifluoromethyl)thiophen-3-amine hydrochloride is unique due to the presence of both the trifluoromethyl and methyl groups on the thiophene ring. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H7ClF3NS |
|---|---|
Poids moléculaire |
217.64 g/mol |
Nom IUPAC |
2-methyl-5-(trifluoromethyl)thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C6H6F3NS.ClH/c1-3-4(10)2-5(11-3)6(7,8)9;/h2H,10H2,1H3;1H |
Clé InChI |
UBALTONZIIHLHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)
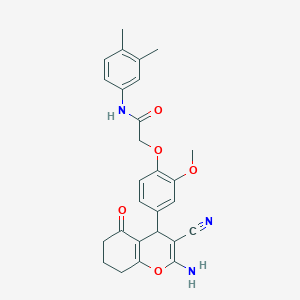
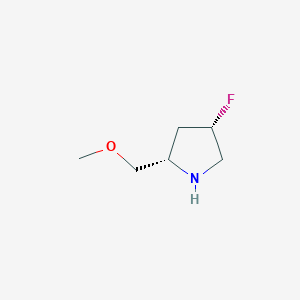

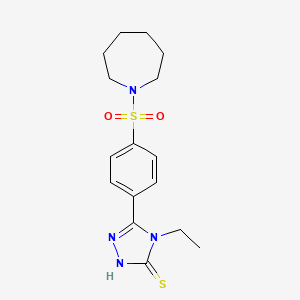
![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
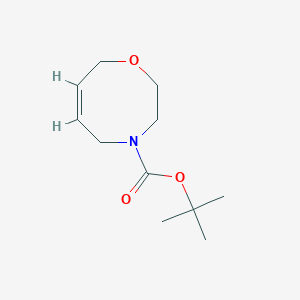
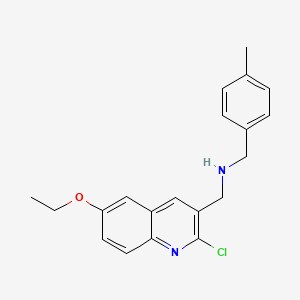
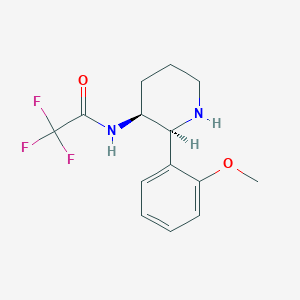
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)

![(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12991687.png)

